Fub-PB-22

Catalog No.
S1785227
CAS No.
1800098-36-5
M.F
C25H17FN2O2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fub-PB-22

CAS Number

1800098-36-5

Product Name

Fub-PB-22

IUPAC Name

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate

Molecular Formula

C25H17FN2O2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2

InChI Key

ROHVURVXAOMRJY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5

Synonyms

Quinolin-8-yl-1-(4-fluorobenzyl)-1H-indole-3-carboxylate

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5

1h-indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 8-quinolinyl ester is an indolyl carboxylic acid.

FUB-PB-22 (CAS 1800098-36-5) is an indole-based synthetic cannabinoid receptor agonist featuring a quinolin-8-yl ester linked to a 1-(4-fluorobenzyl)-1H-indole core [1]. As a high-affinity reference standard, it is primarily procured for forensic toxicology, receptor binding assays, and metabolic profiling [2]. Its defining structural feature is the para-fluorobenzyl moiety, which serves as a bioisosteric replacement for the 5-fluoropentyl chain found in earlier generations of synthetic cannabinoids [2]. For industrial and laboratory buyers, the compound's procurement value lies in its sub-nanomolar binding affinity and its distinct metabolic stability profile, which necessitates specific handling and analytical workflows compared to amide-linked or aliphatic-fluorinated analogs [1].

Substituting FUB-PB-22 with closely related analogs like 5F-PB-22 or FDU-PB-22 critically compromises forensic and pharmacological accuracy. While 5F-PB-22 shares the quinolinyl ester core, its 5-fluoropentyl chain undergoes rapid in vivo defluorination, producing metabolites indistinguishable from unfluorinated PB-22 and causing false-positive cross-reactivity in LC-MS/MS panels [1]. Conversely, FUB-PB-22's para-fluorobenzyl group resists defluorination, yielding unique, non-overlapping biomarkers [1]. Furthermore, unlike amide-linked cannabinoids (e.g., AB-FUBINACA), FUB-PB-22 is highly susceptible to transesterification in alcoholic solvents [2]. Procuring generic cannabinoid standards without accounting for these distinct metabolic pathways and solvent incompatibilities will result in calibration failures and invalid toxicological data.

Receptor Binding Affinity: Bioisosteric Potency Validation

FUB-PB-22 demonstrates sub-nanomolar binding affinities of 0.386 nM at the CB1 receptor and 0.478 nM at the CB2 receptor [1]. When compared to its direct analog FDU-PB-22, FUB-PB-22 exhibits higher binding affinity, validating the para-fluorobenzyl residue as a highly effective bioisosteric replacement for the 5-fluoropentyl chain [1]. This high potency matches that of 5F-PB-22 but is achieved through a structurally distinct aromatic substitution [1].

Evidence DimensionCB1/CB2 Receptor Binding Affinity (Ki)
Target Compound DataCB1: 0.386 nM; CB2: 0.478 nM
Comparator Or BaselineFDU-PB-22 (lower affinity) and 5F-PB-22 (comparable affinity)
Quantified DifferenceFUB-PB-22 maintains sub-nanomolar affinity equivalent to 5F-PB-22 while outperforming FDU-PB-22.
ConditionsRadioligand competitive displacement assay ([3H]-CP55,940) in cell membrane proteins.

Ensures maximum assay sensitivity when developing high-potency cannabinoid receptor screening models, justifying its selection over lower-affinity analogs like FDU-PB-22.

Metabolic Pathway Specificity: Elimination of Defluorination Cross-Reactivity

Unlike synthetic cannabinoids with terminal fluoroalkyl chains, FUB-PB-22 does not undergo in vivo defluorination[1]. Comparative metabolic studies demonstrate that 5F-PB-22 rapidly defluorinates to form metabolites identical to those of PB-22, complicating forensic differentiation [1]. In contrast, FUB-PB-22 yields a specific fluorobenzylindole-3-carboxylic acid metabolite, maintaining the integrity of the fluorine-carbon bond [1].

Evidence DimensionIn vivo defluorination rate
Target Compound Data0% defluorination (yields intact fluorobenzyl metabolites)
Comparator Or Baseline5F-PB-22 (undergoes extensive defluorination to PB-22 metabolites)
Quantified DifferenceComplete elimination of defluorination-induced metabolic overlap.
ConditionsIn vivo and in vitro human hepatocyte/microsome metabolic profiling.

Procuring FUB-PB-22 is mandatory for developing unambiguous LC-MS/MS forensic panels that avoid the false-positive cross-reactivity inherent to 5F-PB-22.

Sample Preparation Compatibility: Transesterification Vulnerability

As an indolecarboxylate, FUB-PB-22 is highly susceptible to nucleophilic attack by alcoholic solvents [1]. UNODC analytical guidelines report that extraction or dilution of quinolinyl carboxylates like FUB-PB-22 and PB-22 in methanol or ethanol causes rapid transesterification, yielding 8-quinolinol degradation products [1]. This behavior sharply contrasts with indolecarboxamides (e.g., AB-FUBINACA), which remain stable in alcohols [1].

Evidence DimensionChemical stability in alcoholic solvents
Target Compound DataUndergoes transesterification/degradation in methanol/ethanol
Comparator Or BaselineAmide-linked synthetic cannabinoids (e.g., AB-FUBINACA) (Stable)
Quantified DifferenceRequires 100% non-alcoholic solvent substitution (e.g., acetonitrile) to prevent standard degradation.
ConditionsStandard dilution and matrix extraction for GC-MS/LC-MS analysis.

Forces a critical modification in procurement workflows, requiring buyers to co-purchase compatible non-polar or aprotic solvents to maintain calibration curve integrity.

Analytical Sensitivity: Matrix Effects and Limit of Quantitation

Quantitative analysis of FUB-PB-22 and its primary 3-carboxyindole metabolite in biological matrices reveals distinct ionization suppression profiles[1]. In validated urine assays, the FUB-PB-22 3-carboxyindole metabolite exhibits a Limit of Quantitation (LOQ) of 5 ng/mL, which is significantly higher than the 0.3 ng/mL LOQ observed for other analytes in the same panel [1].

Evidence DimensionLC-MS/MS Limit of Quantitation (LOQ) in urine
Target Compound Data5 ng/mL (FUB-PB-22 3-carboxyindole metabolite)
Comparator Or BaselineGeneral SCRA panel metabolites (e.g., 0.3 ng/mL)
Quantified DifferenceRequires >16-fold higher concentration to achieve reliable quantitation compared to baseline panel metabolites.
ConditionsLC-MS/MS analysis of diluted urine samples.

Alerts laboratory managers to adjust internal standard spiking concentrations and instrument sensitivity thresholds specifically for FUB-PB-22 to avoid false negatives.

Forensic LC-MS/MS Panel Calibration

Due to its unique metabolic stability and lack of defluorination, FUB-PB-22 is the required reference standard for forensic laboratories building high-specificity synthetic cannabinoid panels[1]. It allows for the unambiguous detection of para-fluorobenzyl SCRA exposure without the risk of cross-reactivity associated with 5-fluoropentyl analogs like 5F-PB-22[1].

Receptor Binding Assay Development

With sub-nanomolar affinities for both CB1 and CB2 receptors, FUB-PB-22 serves as a highly potent positive control in competitive displacement assays [2]. Its bioisosteric para-fluorobenzyl structure makes it a critical benchmark for evaluating the structure-activity relationships (SAR) of novel indolecarboxylate ligands [2].

Solvent-Optimized Analytical Workflows

Because FUB-PB-22 undergoes rapid transesterification in methanol, it dictates the procurement and implementation of entirely non-alcoholic extraction workflows (e.g., using acetonitrile) for forensic sample preparation, differentiating it from protocols used for amide-linked cannabinoids [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

396.12740595 g/mol

Monoisotopic Mass

396.12740595 g/mol

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

DS46154N3F

Wikipedia

FUB-PB-22

Dates

Last modified: 04-14-2024

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